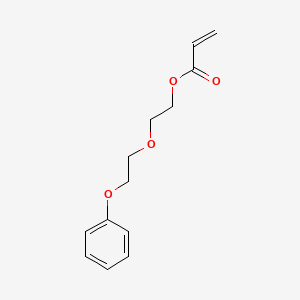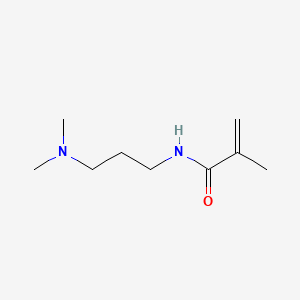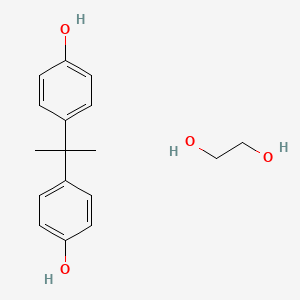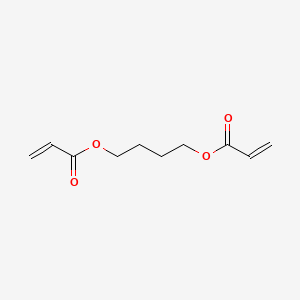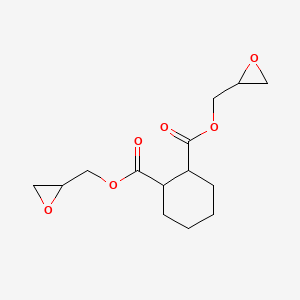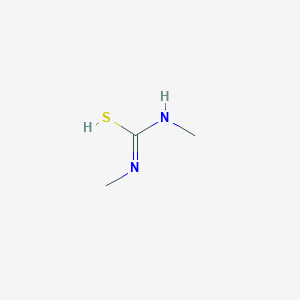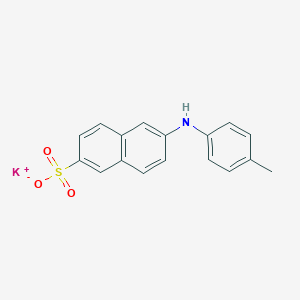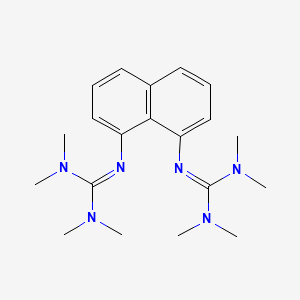
1,8-Bis-(tetramethylguanidino)naphthalene
Übersicht
Beschreibung
1,8-Bis-(tetramethylguanidino)naphthalene is a highly basic organic compound known for its superbasic properties. It is often referred to as a “proton sponge” due to its ability to absorb protons efficiently. This compound is characterized by its high basicity, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Bis-(tetramethylguanidino)naphthalene can be synthesized through a multi-step process involving the reaction of naphthalene derivatives with tetramethylguanidine. The typical synthetic route includes:
Nitration of Naphthalene: Naphthalene is nitrated to form 1,8-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 1,8-diaminonaphthalene.
Guanidination: The diamine is reacted with tetramethylguanidine under controlled conditions to yield this compound
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger quantities. The key steps involve ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis-(tetramethylguanidino)naphthalene undergoes several types of chemical reactions, including:
Protonation: Due to its superbasic nature, it readily accepts protons.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, particularly with alkylating agents.
Common Reagents and Conditions
Protonation: Typically involves acids like hydrochloric acid or sulfuric acid.
Nucleophilic Substitution: Common reagents include alkyl halides under mild conditions.
Major Products
Protonation: Forms protonated this compound.
Nucleophilic Substitution: Yields substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis-(tetramethylguanidino)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays due to its proton-absorbing properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with high basicity.
Industry: Utilized in the production of polymers and other materials requiring strong bases
Wirkmechanismus
The mechanism of action of 1,8-Bis-(tetramethylguanidino)naphthalene primarily involves its ability to act as a proton sponge. The compound’s structure allows it to efficiently absorb protons, stabilizing the resulting cation through resonance and steric effects. This high proton affinity is due to the presence of tetramethylguanidino groups, which provide a strong electron-donating environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity compared to 1,8-Bis-(tetramethylguanidino)naphthalene.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another strong base but with different structural properties.
1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions
Uniqueness
This compound stands out due to its exceptionally high basicity and stability. Its ability to act as a superbasic proton sponge makes it unique among similar compounds, providing advantages in both synthetic and industrial applications .
Eigenschaften
IUPAC Name |
2-[8-[bis(dimethylamino)methylideneamino]naphthalen-1-yl]-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-23(2)19(24(3)4)21-16-13-9-11-15-12-10-14-17(18(15)16)22-20(25(5)6)26(7)8/h9-14H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHYQWGIGYWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC2=C1C(=CC=C2)N=C(N(C)C)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)
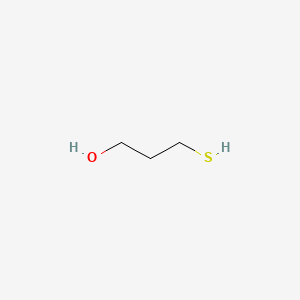
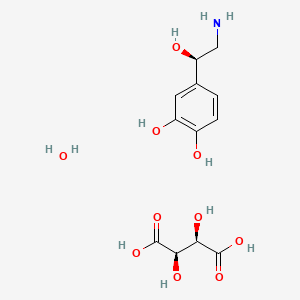
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)
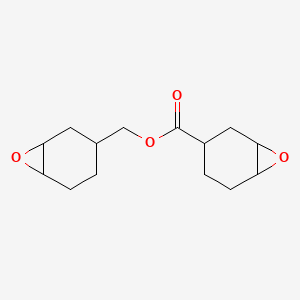
![(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride](/img/structure/B7801497.png)
